3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Overview
Description
3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a chemical compound with the CAS Number: 54329-61-2. It has a molecular weight of 235.16 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2.2ClH/c11-6-10-5-8-3-1-2-4-9(8)7-12-10;;/h1-4,10,12H,5-7,11H2;2*1H . More detailed structural analysis can be found in various studies .Physical and Chemical Properties Analysis
This compound is a white solid . More detailed physical and chemical properties can be found in various databases .Scientific Research Applications
Synthesis and Structural Investigations
- Synthesis Techniques : The compound has been synthesized using aluminum hydride reduction of 1-cyano-1,2,3,4-tetrahydroisoquinolines, indicating a method for creating aminomethyl-tetrahydroisoquinolines (Beaumont et al., 1983).
- Structural and Chemical Properties : Studies have explored the protonation behavior and nuclear magnetic resonance (NMR) characteristics of aminomethyl-tetrahydroisoquinolines, providing insights into their chemical properties at physiological pH (Beaumont et al., 1983).
Pharmacological and Biological Activities
- Neuroprotective Effects : Certain derivatives of tetrahydroisoquinolines, including 1MeTIQ, demonstrate neuroprotective properties, potentially offering therapeutic avenues in neurodegenerative diseases (Vetulani & Antkiewicz‐Michaluk, 2012).
- Inhibitory Effects on Enzymes : Compounds like 3,7-disubstituted-1,2,3,4-tetrahydroisoquinolines show significant potency as inhibitors of phenylethanolamine N-methyltransferase (PNMT), suggesting their potential in targeted pharmacological applications (Grunewald et al., 1999).
Potential in Cancer Research
- Anticancer Properties : Derivatives of tetrahydroisoquinoline have been investigated for their potential as anticancer agents, reflecting the diverse applicability of these compounds in medical research (Redda et al., 2010).
Applications in Chemistry
- Chemical Reactions and Derivatives : Research has explored various chemical reactions involving aminomethyl-tetrahydroisoquinolines, leading to the synthesis of novel compounds with diverse chemical structures and potential applications (Shekhter et al., 1985).
Exploration of Molecular Interactions
- Molecular Interaction Studies : The study of these compounds includes their interactions at adrenoceptors, contributing to a deeper understanding of molecular pharmacology and receptor-ligand interactions (Beaumont et al., 1983).
Safety and Hazards
Mechanism of Action
Target of Action
Related compounds such as tetrahydroisoquinolines (thiqs) have been shown to interact with β3-adrenergic receptors, opioid receptors, and 5ht δ 1a receptors .
Mode of Action
It is suggested that related compounds may inhibit monoamine oxidase (mao), scavenge free radicals, and antagonize the glutamatergic system .
Biochemical Pathways
Related compounds are known to affect dopamine metabolism and have neuroprotective properties .
Result of Action
Related compounds are known to have neuroprotective effects and can antagonize the behavioral syndrome produced by well-known neurotoxins .
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-3-ylmethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-6-10-5-8-3-1-2-4-9(8)7-12-10;;/h1-4,10,12H,5-7,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSUKJOECDCYRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696012 | |
Record name | 1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54329-61-2 | |
Record name | 1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.